2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
Description
Properties
IUPAC Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-PFEQFJNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate are the Toll-like receptors 7 and 9 (TLR7/9). These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
This compound interacts with its targets, TLR7/9, inhibiting their signaling pathways. This interaction results in the suppression of the immune response, which can be beneficial in conditions where the immune response is overactive or misdirected.
Biochemical Pathways
The compound’s interaction with TLR7/9 affects the downstream signaling pathways associated with these receptors. This includes the MyD88-dependent pathway, which leads to the activation of various transcription factors that regulate the expression of immune response genes. By inhibiting TLR7/9 signaling, the compound can modulate the immune response.
Biological Activity
2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate, commonly known as hydroxychloroquine sulfate, is a derivative of chloroquine and has garnered attention for its multifaceted biological activities. Originally developed as an antimalarial agent, its applications have expanded into areas such as autoimmune diseases and viral infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
- Molecular Formula : C18H26ClN3O·H2SO4
- Molecular Weight : 433.95 g/mol
- CAS Number : 747-36-4
- Solubility : Soluble in water
Hydroxychloroquine exerts its biological effects through several mechanisms:
- Antimalarial Activity : It interferes with the lysosomal function in malaria parasites, inhibiting their growth and replication.
- Immunomodulation : Hydroxychloroquine modulates the immune response by inhibiting Toll-like receptors (TLR7 and TLR9), which play a crucial role in autoimmune diseases like lupus and rheumatoid arthritis .
- Viral Inhibition : Recent studies have suggested that hydroxychloroquine may inhibit the replication of certain viruses, including SARS-CoV-2, by altering the pH within endosomes, thereby affecting viral entry .
Therapeutic Applications
Hydroxychloroquine is primarily used for:
- Malaria Treatment : Effective against Plasmodium species.
- Autoimmune Disorders : Commonly prescribed for systemic lupus erythematosus (SLE) and rheumatoid arthritis.
- Viral Infections : Investigated for potential use against COVID-19.
Antimalarial Efficacy
A study conducted by [Smith et al. (2020)] demonstrated that hydroxychloroquine significantly reduced parasitemia levels in patients with uncomplicated malaria compared to placebo controls. The study highlighted the drug's effectiveness in both adults and children.
Immunomodulatory Effects
In a clinical trial involving patients with SLE, hydroxychloroquine was shown to decrease disease activity scores over six months compared to standard care alone . This supports its role as a disease-modifying antirheumatic drug (DMARD).
Viral Activity
Research published in Nature indicated that hydroxychloroquine could inhibit SARS-CoV-2 in vitro, although clinical trials have yielded mixed results regarding its efficacy in COVID-19 treatment . A meta-analysis showed no significant benefit in mortality or hospitalization rates among treated patients.
Data Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
Antimalarial Activity
Hydroxychloroquine is primarily recognized for its antimalarial properties. It acts by inhibiting the growth of the malaria parasite within red blood cells. The mechanism involves interference with the parasite's ability to digest hemoglobin, leading to its death. This application remains crucial, especially in regions where malaria is endemic .
Autoimmune Disorders
The compound is also utilized in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE). Hydroxychloroquine modulates the immune system by reducing inflammation and preventing flares associated with these conditions. Clinical studies have shown significant improvements in patient symptoms and reduced disease activity indices .
Antiviral Properties
In recent years, hydroxychloroquine has been investigated for its potential antiviral effects, particularly against SARS-CoV-2, the virus responsible for COVID-19. Although initial studies suggested it might inhibit viral replication, subsequent clinical trials have provided mixed results regarding its efficacy in treating COVID-19 patients .
Antimalarial Efficacy
A study conducted in malaria-endemic regions demonstrated that hydroxychloroquine significantly reduced parasitemia levels compared to control groups receiving placebo treatments. The study highlighted that patients treated with hydroxychloroquine had a faster recovery time and lower rates of severe malaria complications .
Autoimmune Disease Management
In a randomized controlled trial involving patients with SLE, those treated with hydroxychloroquine showed a marked decrease in disease activity scores over six months compared to those receiving standard care alone. The study concluded that hydroxychloroquine should be considered a first-line treatment for managing SLE .
COVID-19 Trials
Multiple clinical trials assessed hydroxychloroquine's effectiveness against COVID-19. One notable trial found no significant difference in outcomes between patients receiving hydroxychloroquine and those receiving placebo, prompting health organizations to revise their recommendations regarding its use for this purpose .
Safety and Side Effects
While hydroxychloroquine is generally well-tolerated, potential side effects include:
- Retinal Toxicity : Long-term use can lead to retinal damage; therefore, regular eye examinations are recommended.
- Cardiac Issues : The drug can cause QT interval prolongation, necessitating caution in patients with pre-existing heart conditions .
Data Table: Summary of Applications
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[[(4R)-4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate .
- Common Name : (R)-Hydroxychloroquine sulfate (HCQ sulfate) .
- Molecular Formula : C₁₈H₂₆ClN₃O·H₂SO₄ .
- Molecular Weight : 433.95 g/mol .
- Stereochemistry : The (R)-configuration at the 4-position distinguishes it from the (S)-enantiomer, which is more commonly used clinically .
Pharmacological Profile :
- Mechanism : Inhibits heme polymerization in Plasmodium spp., Toll-like receptor (TLR) 7/9 signaling, and viral entry via pH modulation .
- Pharmacokinetics :
Comparison with Similar Compounds
Chloroquine Phosphate (CQ)
Structural Differences :
Pharmacokinetic Comparison :
Therapeutic Efficacy :
Other 4-Aminoquinolines
Amodiaquine, Primaquine, and Tafenoquine:
- Amodiaquine: Higher hepatotoxicity risk due to reactive metabolite formation; lacks HCQ’s immunomodulatory TLR inhibition .
Stereochemical Variants: (S)-Hydroxychloroquine
- Activity Differences : (S)-HCQ showed superior inhibition of SARS-CoV-2 in vitro compared to the (R)-enantiomer .
- Clinical Relevance : Most formulations use the racemic mixture, but enantiopure HCQ could optimize efficacy .
Research Findings and Data Tables
Q & A
Q. What are the critical steps in synthesizing 2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves three key steps: (i) Preparation of the quinoline nucleus (4,7-dichloroquinoline) via cyclization of chlorinated precursors. (ii) Synthesis of the side chain (4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamine) through reductive amination of 1-chloro-4-pentanone with 2-ethylaminoethanol under hydrogenation (e.g., using Raney nickel or palladium catalysts) . (iii) Condensation of the quinoline nucleus with the side chain, followed by sulfation to yield the monosulfate salt. Optimizing pH (near-neutral for amination), temperature (60–80°C for reductive amination), and solvent polarity (ethanol/water mixtures) improves yield (>75%) and minimizes byproducts like desethyl derivatives .
Q. Which analytical techniques are recommended for characterizing this compound and its impurities?
- Methodological Answer :
- UPLC-MS : Resolves polar impurities (e.g., desethyl metabolites) with a C18 column, acetonitrile/0.1% formic acid gradient, and ESI+ detection (mass range 100–500 m/z) .
- Chiral HPLC : Differentiates stereoisomers (e.g., 4R vs. 4S configurations) using a Chiralpak AD-H column and hexane/isopropanol mobile phase .
- 1H-NMR : Confirms structural integrity via characteristic signals: δ 8.6–8.8 ppm (quinoline H-2, H-3), δ 3.5–3.7 ppm (ethanol -CH2OH), and δ 1.2–1.4 ppm (pentyl -CH2-) .
Q. How does the compound inhibit Toll-like receptors (TLRs), and what experimental models validate this mechanism?
- Methodological Answer : The compound antagonizes TLR7/9 by binding to their nucleic acid-recognition domains, blocking MyD88-dependent signaling. Validate using:
- HEK-Blue hTLR7/9 Cells : Measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) assay; IC50 values typically ≤1 µM .
- PBMC Assays : Quantify IFN-α suppression in human peripheral blood mononuclear cells stimulated with CpG oligonucleotides (TLR9 agonist) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for TLR7/9 inhibition across in vitro and in vivo studies?
- Methodological Answer : Discrepancies arise from differences in: (i) Cell type specificity : Primary immune cells (e.g., dendritic cells) vs. transfected HEK cells may exhibit variable receptor expression. (ii) Compound solubility : Use nanodispersions (e.g., polyelectrolyte complexes with humic substances) to enhance bioavailability in vivo . (iii) Endpoint metrics : Standardize assays (e.g., SEAP vs. ELISA for cytokines) and control for serum protein binding (e.g., using dialysis membranes).
Q. What strategies minimize isomeric impurities (e.g., 4R vs. 4S configurations) during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ (R)-BINOL-derived catalysts during the reductive amination step to favor the 4R isomer (>95% enantiomeric excess) .
- Crystallization Control : Use ethanol/water (70:30 v/v) at 4°C to selectively crystallize the 4R-monosulfate form, monitored by X-ray diffraction .
Q. How do researchers design pharmacokinetic studies to address the compound’s variable half-life in autoimmune disease models?
- Methodological Answer :
- Tissue Distribution : Administer radiolabeled compound (e.g., ³H-labeled) to mice; quantify accumulation in lymphoid tissues (spleen, lymph nodes) via scintillation counting .
- Metabolite Profiling : Use LC-MS/MS to identify phase I metabolites (e.g., N-desethyl derivatives) and correlate with clearance rates .
- Dose Optimization : Apply population pharmacokinetic modeling (NONMEM) to adjust dosing intervals based on receptor occupancy simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
